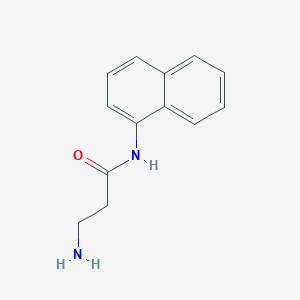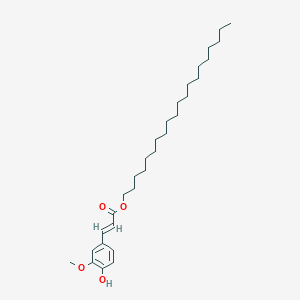
Férulate d'éicosyle
Vue d'ensemble
Description
Eicosyl ferulate is a phenolic compound that is isolated from the fresh root and stem of Aristolochia kankauensis . It exhibits glucose uptake stimulatory activity .
Synthesis Analysis
Eicosyl ferulate can be synthesized through biomimetic synthesis and structural modification of natural products . A series of ferulic acid derivatives containing an β-amino alcohol were designed and synthesized, and their biological activities were evaluated . Another study synthesized starch ferulate employing a mechanoenzymatic method, specifically based on the twin screw extrusion technique and lipase catalysis .Molecular Structure Analysis
The molecular structure of Eicosyl ferulate was analyzed in a study . The presence of C=O bonds in the synthesized starch ferulate proved that the synthesis process was efficient .Applications De Recherche Scientifique
Formulations antioxydantes
Il a été constaté que le Férulate d'éicosyle possède des propriétés antioxydantes significatives . L'activité antioxydante de l'acide férulique, un composant du this compound, a été étudiée à l'aide d'essais au 2,2′-azinobis-(3-éthylbenzothiazoline-6-sulfonate d'acide) (ABTS) et de la puissance antioxydante réductrice ferrique (FRAP) . Cela fait du this compound un candidat potentiel pour le développement de formulations antioxydantes.
Systèmes d'administration de médicaments
Les propriétés uniques du this compound le rendent adapté à diverses études, notamment les systèmes d'administration de médicaments. Sa structure chimique pourrait potentiellement être exploitée pour améliorer l'administration de médicaments dans l'organisme.
Synthèse de biomatériaux
Le this compound peut également être utilisé dans la synthèse de biomatériaux. Ses propriétés chimiques uniques pourraient contribuer au développement de nouveaux matériaux ayant des applications potentielles dans divers domaines de la science et de la technologie.
Études d'estérification
Le this compound peut être utilisé dans des études d'estérification . Une synthèse très efficace de férulates d'alkyles, y compris le this compound, sous irradiation micro-ondes a été décrite . Ce processus est beaucoup plus court que les méthodes de synthèse traditionnelles et donne des rendements plus importants en férulates d'alkyles .
Piégeage des radicaux
L'acide férulique, un composant du this compound, est un piégeur des radicaux hydroxyle et peroxyde . Cette propriété pourrait être bénéfique pour la prévention et le traitement de nombreuses maladies telles que les lésions d'ischémie-reperfusion, les troubles neurodégénératifs et la transplantation d'organes chirurgicale .
Prévention de l'oxydation des graisses et des huiles
Les dérivés d'alkylférulate hydrophobes, dont le this compound, ont une activité antioxydante plus élevée que l'acide férulique pour la prévention de l'oxydation de l'acide linoléique dans un système en vrac . Cela fait du this compound un candidat potentiel pour une utilisation dans l'industrie alimentaire afin de prévenir l'oxydation des graisses et des huiles.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Eicosyl ferulate is a natural product of Aristolochia, Aristolochiaceae . .
Mode of Action
Eicosyl ferulate is a chemical compound formed by the esterification of ferulic acid and eicosanol . It exhibits glucose uptake stimulatory activity , suggesting that it may interact with glucose transporters or other related targets in the body.
Biochemical Pathways
Given its glucose uptake stimulatory activity , it may be involved in the regulation of glucose metabolism.
Pharmacokinetics
Eicosyl ferulate is practically insoluble in water and is a very weakly acidic compound . It can be found in potato, which makes Eicosyl ferulate a potential biomarker for the consumption of this food product . It has a certain solubility and can be dissolved in organic solvents such as ethanol or dimethyl sulfoxide . .
Result of Action
It is known to stimulate glucose uptake , which suggests that it may have potential effects on cellular energy metabolism.
Action Environment
Eicosyl ferulate is a solid compound, commonly in the form of a white crystalline powder . It is widely used as an antioxidant, anti-aging agent, and preservative . The compound’s action, efficacy, and stability may be influenced by various environmental factors such as temperature, pH, and the presence of other substances.
Analyse Biochimique
Biochemical Properties
Eicosyl ferulate is known to exhibit glucose uptake stimulatory activity This suggests that it interacts with enzymes, proteins, and other biomolecules involved in glucose metabolism
Molecular Mechanism
Its glucose uptake stimulatory activity suggests that it may interact with biomolecules involved in glucose metabolism . This could include binding interactions with these biomolecules, enzyme inhibition or activation, and changes in gene expression related to glucose metabolism.
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Eicosyl ferulate in laboratory settings. It is generally safe under normal use conditions . During preparation and use, inhalation or skin contact should be avoided .
Metabolic Pathways
It is known that Eicosyl ferulate is a very weakly acidic compound , which suggests that it may interact with enzymes or cofactors in acid-related metabolic pathways.
Transport and Distribution
There is limited information available on how Eicosyl ferulate is transported and distributed within cells and tissues. Given its solubility in organic solvents , it may interact with transporters or binding proteins that handle lipophilic substances.
Subcellular Localization
Given its biochemical properties, it may be localized to areas of the cell involved in glucose metabolism due to its glucose uptake stimulatory activity .
Propriétés
IUPAC Name |
icosyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-34-30(32)24-22-27-21-23-28(31)29(26-27)33-2/h21-24,26,31H,3-20,25H2,1-2H3/b24-22+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNJQWYYWIBSGN-ZNTNEXAZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64190-82-5 | |
| Record name | Icosyl ferulate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064190825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the fragmentation pattern of eicosyl ferulate under negative-ion ESI-CID unique?
A1: Unlike the simple fragmentation observed in positive ion mode ([M + H]+), deprotonated eicosyl ferulate ([M - H]-) demonstrates a complex fragmentation pattern under (-)-ESI-CID []. This difference highlights the significant impact of ionization mode on the fragmentation behavior of this long-chain ferulic acid ester.
Q2: What key structural information can be derived from the fragmentation pattern of deprotonated eicosyl ferulate?
A2: The sequential loss of neutral radicals (Cn H2n+1 •) from the alkyl chain of the deprotonated molecule provides insights into its structure, particularly confirming the length and saturation of the alkyl chain []. Furthermore, the specific losses of CO and CO2 from distinct intermediate ions offer valuable clues about the fragmentation pathways and the location of these functional groups within the molecule [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


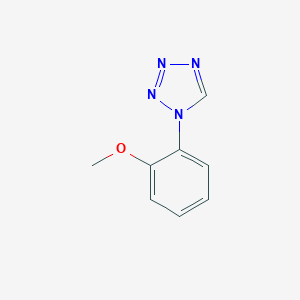
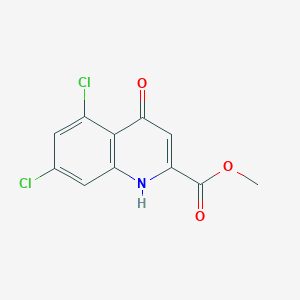
![1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanamine](/img/structure/B176884.png)

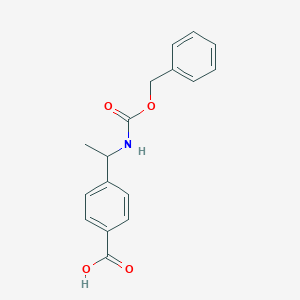

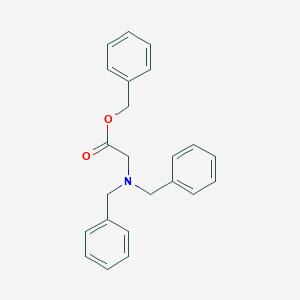
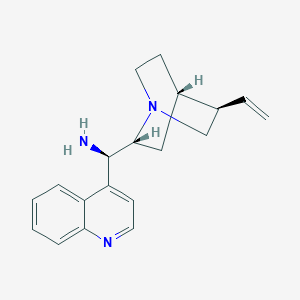
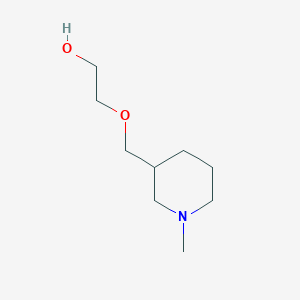
![6-(4-Methoxyphenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B176910.png)
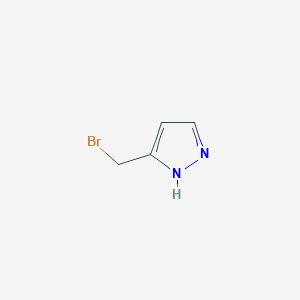

![1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzene](/img/structure/B176922.png)
